molecular formula C21H22N2O5S B2464942 N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941951-42-4

N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2464942
CAS No.: 941951-42-4
M. Wt: 414.48
InChI Key: BRROREVCWXFOMK-UHFFFAOYSA-N
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Description

  • React the anthracene derivative with sulfonyl chloride to form the sulfonamide.
  • Reagents: Sulfonyl chloride and a base such as triethylamine.
  • Conditions: The reaction is usually performed under anhydrous conditions to prevent hydrolysis.
  • Step 3: Addition of Butanamide Chain

    • React the sulfonamide derivative with N-ethylbutanamide.
    • Reagents: N-ethylbutanamide and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
    • Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the sulfonamide group and the butanamide chain. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

    • Step 1: Preparation of Anthracene Derivative

      • React 9,10-dihydroanthracene with an oxidizing agent to form 9,10-dioxo-9,10-dihydroanthracene.
      • Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
      • Conditions: Typically carried out in an organic solvent like dichloromethane at room temperature.

    Chemical Reactions Analysis

    Types of Reactions

    N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various chemical reactions, including:

      Oxidation: The anthracene core can be further oxidized to introduce additional functional groups.

      Reduction: The compound can be reduced to modify the oxidation state of the anthracene core.

      Substitution: The sulfonamide and butanamide groups can participate in substitution reactions to introduce new substituents.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

      Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

      Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Major Products

    The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroanthracene derivatives.

    Scientific Research Applications

    N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide has several scientific research applications:

      Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

      Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

    Mechanism of Action

    The mechanism of action of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The anthracene core can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound’s ability to undergo redox reactions can affect cellular redox balance and signaling pathways.

    Comparison with Similar Compounds

    Similar Compounds

      N-ethyl-4-methylbenzenesulfonamide: Similar sulfonamide structure but lacks the anthracene core.

      N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Similar anthracene and sulfonamide structure but lacks the butanamide chain.

    Uniqueness

    N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is unique due to its combination of an anthracene core, sulfonamide group, and butanamide chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

    Biological Activity

    N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound derived from the anthracene family, known for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, synthesis, and implications for future research.

    Chemical Structure and Properties

    The compound's molecular formula is C20H19N2O6SC_{20}H_{19}N_{2}O_{6}S, with a molecular weight of 401.43 g/mol. The structure comprises an anthracene core with a sulfonamide group and an ethyl butanamide side chain, which may influence its biological interactions.

    PropertyValue
    Molecular FormulaC20H19N2O6S
    Molecular Weight401.43 g/mol
    PurityTypically ≥ 95%

    Anticancer Properties

    Research indicates that compounds with anthracene derivatives exhibit significant anticancer properties. The mechanism of action often involves intercalation into DNA, leading to disruption of replication and transcription processes. Studies have shown that similar anthracene-based compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and DNA fragmentation .

    Case Study: Antitumor Activity
    A study involving substituted 9,10-dihydro-9,10-anthracene derivatives revealed that several lead compounds demonstrated potent antitumor activity against leukemia cell lines. The most effective compound induced DNA cleavage in a concentration-dependent manner and exhibited cytotoxicity in the nanomolar range . This suggests that this compound may possess similar properties due to its structural analogies.

    Antibacterial Activity

    The sulfonamide group in the compound is known for its antibacterial properties. Sulfonamides work by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell division. This mechanism has been well-documented in various studies focusing on sulfonamide antibiotics .

    Synthesis Pathway

    The synthesis of this compound typically involves several key steps:

    • Formation of Anthracene Derivative : Starting from 9,10-dihydroanthracene, oxidation reactions are performed to yield the dioxo derivative.
    • Sulfonation : The dioxo compound undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl group.
    • Amidation : The resulting sulfonyl chloride is reacted with N-methylamine to form the sulfonamide.
    • Final Modification : The butanamide moiety is introduced through standard acylation techniques.

    This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.

    Research Findings

    Recent studies have highlighted the potential of anthracene derivatives as effective agents in cancer therapy due to their ability to induce apoptosis and inhibit tumor growth. For instance:

    • Mechanism of Action : Anthracene compounds have been shown to inhibit nucleoside transport and induce DNA damage through reactive oxygen species (ROS) generation .
    • Efficacy Against Resistant Strains : Some derivatives have demonstrated effectiveness against drug-resistant cancer cell lines, indicating their potential role in combination therapies for enhanced efficacy .

    Properties

    IUPAC Name

    4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-ethylbutanamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H22N2O5S/c1-3-22-19(24)9-6-12-23(2)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,22,24)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BRROREVCWXFOMK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H22N2O5S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    414.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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